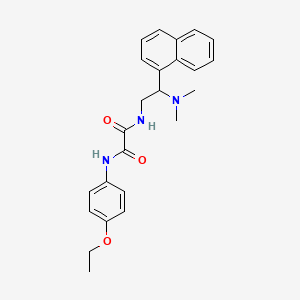
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide, commonly known as DANO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DANO is a derivative of oxalamide, and its unique chemical structure makes it an ideal candidate for use in biological and chemical studies.
科学的研究の応用
Crystal Structure Analysis
- A study by Yong Zhang, Yuan Qu, and Ting Liu (2009) investigated the structure of a compound with a similar naphthalene and dimethylamino group structure. They found that the N atom of the dimethylamino group is displaced from the naphthalene ring, influencing the compound's crystalline properties. This could have implications for the physical properties and stability of similar compounds (Zhang, Qu, & Liu, 2009).
Radioligand Binding Assays for Sigma Receptors
- Research by Berardi et al. (2005) on compounds with a naphthalene and dimethylamino structure revealed insights into sigma-subtype affinities and selectivities, potentially relevant for understanding the biological interactions of similar compounds (Berardi et al., 2005).
Fluorescent Probe for β-Amyloid
- A study by Huan-bao Fa et al. (2015) on a compound structurally related to the query chemical demonstrated its potential as a fluorescent probe for β-amyloids, which could be useful in Alzheimer’s disease research (Fa et al., 2015).
Fluorescence Imaging in Biological Systems
- Research by Ji Ha Lee et al. (2015) explored the use of a 2-(N,N-Dimethylamino)naphthalene-based probe for zinc ion imaging in biological systems, such as HeLa cells and Arabidopsis. This suggests potential applications in cellular imaging and metal ion detection (Lee et al., 2015).
Localization of Neurofibrillary Tangles and Beta-Amyloid Plaques
- K. Shoghi-Jadid et al. (2002) utilized a derivative of a dimethylamino-naphthalene-based compound for positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients, indicating potential applications in diagnostic imaging (Shoghi-Jadid et al., 2002).
Asymmetric Synthesis and Organopalladium Chemistry
- Studies by Yinhua Huang et al. (2010) and A. Song et al. (1999) utilized similar compounds in asymmetric synthesis, highlighting their potential role in organopalladium chemistry and the creation of chiral molecules (Huang et al., 2010), (Song et al., 1999).
Interaction with Bovine Serum Albumin
- A study by K. Ghosh et al. (2016) on the interaction of naphthalene-based compounds with Bovine Serum Albumin (BSA) can provide insights into the protein-binding properties of similar compounds (Ghosh, Rathi, & Arora, 2016).
Non-Ulcerogenic Anti-inflammatory Agents
- Research by B. Berk et al. (2009) on derivatives of a naphthalene compound in anti-inflammatory applications suggests potential therapeutic applications for similar compounds (Berk, Erol, Kupeli, & Yeşilada, 2009).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-4-30-19-14-12-18(13-15-19)26-24(29)23(28)25-16-22(27(2)3)21-11-7-9-17-8-5-6-10-20(17)21/h5-15,22H,4,16H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVHLHWPHWZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2426402.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2426403.png)
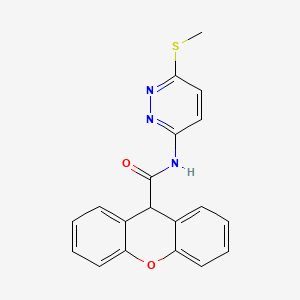
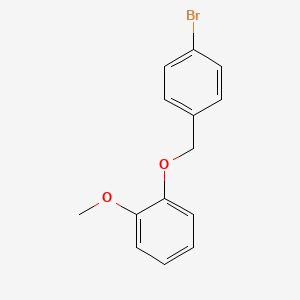
![3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![N-[acetamido-(3-methoxy-4-pentoxyphenyl)methyl]acetamide](/img/structure/B2426410.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2426411.png)
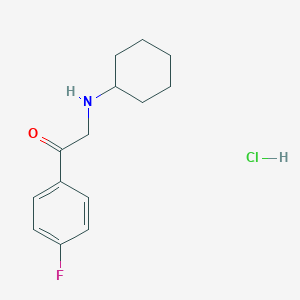
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2426413.png)
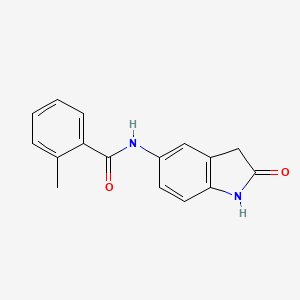

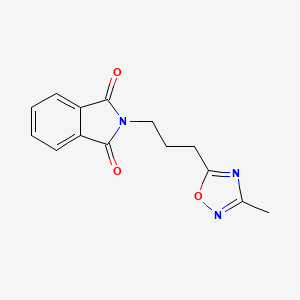
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426423.png)
![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2426425.png)